molecular formula C13H11FN2O3 B13435707 Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B13435707
M. Wt: 262.24 g/mol
InChI Key: FVMYQMVSJLPIBH-UHFFFAOYSA-N
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Description

Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a dihydropyridazine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. Its structure is related to a class of 3-oxo-2,3-dihydropyridazine-4-carboxamides that have been investigated as potential candidates for the treatment of cancer . Furthermore, dihydropyrimidine and dihydropyridazine analogs have demonstrated significant potential in inhibiting crucial viral enzymes, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, making them valuable for antiviral drug discovery efforts . Researchers can utilize this compound as a key building block in heterocyclic chemistry to explore its full pharmacological profile. The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-2-19-13(18)10-7-11(15-16-12(10)17)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMYQMVSJLPIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the dihydropyridazine ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Acceptors Notable Features
Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate 4-fluorophenyl (C6), ethyl ester (C4) C13H11FN2O3 278.24 N/A 5 Dihydropyridazine core; fluorinated aromatic substituent
Ethyl 6-chloro-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate 4-fluorophenyl (C2), Cl (C6) C13H10ClFN2O3 296.68 N/A 5 Chloro substituent enhances electronegativity and reactivity
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate Methyl (C4), trifluoromethyl (C6) C10H9F3NO3 248.18 N/A 5 Pyridine ring; trifluoromethyl increases lipophilicity
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate Trifluoromethyl (C4), 3-(trifluoromethyl)phenyl (C1) C15H10F6N2O3 380.24 3.4 10 Dual trifluoromethyl groups; high XLogP3 indicates strong hydrophobicity
Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate Hydroxyl (C4), trifluoromethyl (C4), 4-fluorophenyl (C6) C14H14F4N2O4 350.27 N/A 7 Six-membered 1,3-diazinane ring; stabilized by O/N–H∙∙∙O hydrogen bonds

Analysis of Structural Differences and Implications

Core Heterocycle :

  • The dihydropyridazine core in the target compound (five-membered, two nitrogens) contrasts with the pyridine (six-membered, one nitrogen) in and the 1,3-diazinane (six-membered saturated ring) in . Dihydropyridazines exhibit partial unsaturation, influencing conjugation and reactivity .

Substituent Effects: Fluorine vs. Trifluoromethyl Groups: Compounds with trifluoromethyl substituents () show increased lipophilicity (e.g., XLogP3 = 3.4 for ) and metabolic resistance, making them favorable for drug design . Hydroxyl and Ester Groups: The hydroxyl group in ’s compound enables hydrogen bonding, enhancing crystal packing stability, while ester groups improve membrane permeability .

Conformational Flexibility :

  • The 1,3-diazinane ring in adopts a half-chair conformation stabilized by intramolecular hydrogen bonds, whereas dihydropyridazines may exhibit planar or puckered conformations depending on substituents. Software like SHELX and ORTEP are critical for such analyses .

Biological Activity

Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyridazine structure with an ethyl ester functional group and a fluorophenyl substituent, which contribute to its potential therapeutic applications. This article will explore the biological activity of this compound, including its antibacterial, anti-inflammatory, and antitumor properties, supported by relevant data and case studies.

Molecular Structure

  • Molecular Formula : C13_{13}H10_{10}FN2_2O3_3
  • Molecular Weight : 250.23 g/mol

Structural Features

The compound is characterized by:

  • A pyridazine ring system.
  • An ethyl ester group.
  • A 4-fluorophenyl substituent that enhances its lipophilicity and biological activity.

Antibacterial Properties

Research has indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic processes.

Case Study: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that derivatives of this compound showed promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial species:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that modifications to the ethyl ester or fluorophenyl group could enhance antibacterial potency.

Anti-inflammatory Activity

In addition to antibacterial properties, this compound has shown potential anti-inflammatory effects . Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The anti-inflammatory activity is hypothesized to occur through the inhibition of NF-kB signaling pathways, which play a crucial role in mediating inflammatory responses.

Antitumor Activity

Emerging research highlights the antitumor potential of this compound. Preliminary studies have indicated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays were performed on human cancer cell lines, including breast and lung cancer cells:

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These results suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms and potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes some related compounds and their unique features:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylateBromine substituentEnhanced antibacterial
Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acidChlorinated variantAltered anti-inflammatory
Ethyl 5-(trifluoromethyl)-6-oxo-pyridazineTrifluoromethyl groupIncreased lipophilicity

These variations illustrate how slight changes in molecular structure can lead to significant differences in biological activity.

Q & A

Q. How is the crystal structure of Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection is performed using a diffractometer (e.g., Rigaku Saturn CCD) at low temperatures (~113 K) to minimize thermal motion artifacts. The structure is solved via direct methods (e.g., SHELXT/SHELXD) and refined using SHELXL with full-matrix least-squares minimization. Key parameters include R-factors (<0.05), data-to-parameter ratios (>15:1), and validation of anisotropic displacement parameters. Hydrogen atoms are either located via difference maps or placed geometrically. Crystallographic data (e.g., space group, unit cell parameters) are deposited in the Cambridge Structural Database (CSD) .

Q. What synthetic routes are employed to prepare this compound?

Methodological Answer: A common approach involves a three-component Biginelli-like reaction under reflux conditions. For example:

  • Reactants: 4-Fluorobenzaldehyde, ethyl acetoacetate, and urea or thiourea derivatives.
  • Catalyst: NaHSO3 or HCl in anhydrous ethanol.
  • Purification: Recrystallization from aqueous ethanol (50% v/v) to obtain single crystals suitable for XRD analysis. Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis and HPLC (>95%) .

Q. What spectroscopic techniques confirm the compound’s structural identity?

Methodological Answer:

  • NMR: 1H/13C NMR identifies substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, ester carbonyl at ~165 ppm).
  • LC-MS: Confirms molecular ion peaks ([M+H]+) and fragmentation patterns.
  • IR: Stretching vibrations for C=O (ester: ~1700 cm⁻¹, ketone: ~1650 cm⁻¹) and N–H (pyridazine ring: ~3300 cm⁻¹).
  • Elemental Analysis: Validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can contradictions in crystallographic data from different studies be resolved?

Methodological Answer:

  • Validation Tools: Use checkCIF/PLATON to identify outliers in bond lengths/angles and ADDSYM to detect missed symmetry.
  • Refinement Strategies: Compare thermal parameters (Ueq) and hydrogen-bonding motifs. If discrepancies persist, re-refine datasets with identical constraints (e.g., riding H-atoms) and cross-validate with spectroscopic data.
  • Software Cross-Check: Reprocess raw data using alternative programs (e.g., OLEX2 vs. SHELXTL) to rule out software-specific artifacts .

Q. How do fluorophenyl and trifluoromethyl substituents influence the compound’s bioactivity?

Methodological Answer:

  • Comparative SAR Studies: Synthesize analogs with varying substituents (e.g., Cl, CH3 instead of F/CF3) and assay for target binding (e.g., calcium channels, TRPA1 receptors).
  • Computational Modeling: Perform docking studies (AutoDock/GOLD) to map electrostatic interactions between fluorine atoms and hydrophobic enzyme pockets.
  • Bioisostere Analysis: Replace CF3 with CN or SO2CH3 to assess potency changes while maintaining lipophilicity (clogP calculated via MarvinSketch) .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Vary catalyst loading (0.5–5 mol%), solvent polarity (ethanol vs. DMF), and temperature (60–100°C) to identify optimal conditions.
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 min at 150 W) while maintaining yield (>80%).
  • Workflow Automation: Use continuous flow reactors to enhance reproducibility and minimize side products (e.g., diastereomers) .

Q. How is hydrogen bonding analyzed to predict crystal packing stability?

Methodological Answer:

  • Graph Set Analysis: Classify hydrogen bonds (e.g., D(2) for N–H···O chains) using Mercury software.
  • Energy Frameworks: Calculate interaction energies (CE-B3LYP/6-31G*) between molecular pairs to rank contributions of H-bonds vs. van der Waals forces.
  • Hirshfeld Surfaces: Map contact distances (di vs. de) to visualize dominant interactions (e.g., F···H contacts in fluorinated compounds) .

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